1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a cycloheptyl group at the 1-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
It is known that 1,2,3-triazoles can promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that 1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Triazole compounds are known to be involved in a variety of biochemical processes, suggesting that this compound may have a broad range of effects on cellular biochemistry .
Result of Action
Given the known properties of triazole compounds, it is likely that this compound could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Cycloheptyl Azide Formation: Cycloheptyl bromide reacts with sodium azide to form cycloheptyl azide.
Cycloaddition Reaction: The cycloheptyl azide undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolic acid to form the triazole ring.
Carboxylation: The resulting triazole intermediate is then carboxylated to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step to enhance yield and reduce reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitro-substituted triazoles.
Scientific Research Applications
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block for agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-cycloheptyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the cycloheptyl group, which imparts distinct steric and hydrophobic properties compared to other triazole derivatives. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and materials science.
Properties
IUPAC Name |
1-cycloheptyltriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-10(15)9-7-13(12-11-9)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDQGMFALCBJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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